1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone
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Overview
Description
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone, also known as 4-benzyloxy-5-methyl-2-pyridone, is an organic compound with a variety of applications in scientific research. It is a small, colorless solid with a molecular weight of 201.26 g/mol and a melting point of about 90°C. It has a high boiling point of about 490°C and is soluble in most organic solvents. Its structure consists of a benzyloxy group attached to a pyridone ring.
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : Compounds similar to “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone”, specifically chalcones derivatives, have been synthesized and screened for antimicrobial activity .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity. The specific results or quantitative data were not provided in the source .
Antitubercular Agents
- Scientific Field : Medicinal Chemistry .
- Summary of Application : A series of 1-[(4-Benzyloxyphenyl)-but-3-enyl]-1H-azoles has been identified as potent antitubercular agents against Mycobacterium tuberculosis .
- Methods of Application : The synthesis of compounds involved acid catalyzed ring-opening of cyclopropyl ring of phenyl cyclopropyl methanols followed by nucleophilic attack of the azoles on the carbocation intermediates .
- Results or Outcomes : Several of the compounds exhibited significant antitubercular activities with MIC value as low as 1.56, 1.56, and 0.61 μg/mL, respectively, comparable to many standard drugs. These compounds were also screened against other strains of bacteria and fungi, and few of them showed good antifungal activity against A. fumigatus, responsible for lung infection .
Antifungal Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : Chalcones derivatives, similar to “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone”, have been synthesized and screened for antifungal activity .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antifungal activity. The specific results or quantitative data were not provided in the source .
Tyrosinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of Application : A series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives were synthesized as tyrosinase inhibitors . These compounds are similar to “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone”.
- Methods of Application : The compounds were synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile .
- Results or Outcomes : Among synthesized compounds, one demonstrated the highest antityrosinase activity with a competitive inhibition pattern (IC 50 = 7.69 ± 1.99 μM) as compared to the control agent kojic acid (IC 50 = 23.64 ± 2.56 µM) .
Antioxidant Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of Application : Chalcones derivatives, similar to “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone”, have been synthesized and screened for antioxidant activity .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antioxidant activity. The specific results or quantitative data were not provided in the source .
Molecular Docking Studies
- Scientific Field : Medicinal Chemistry .
- Summary of Application : A series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives were synthesized and used in molecular docking studies . These compounds are similar to “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone”.
- Methods of Application : The compounds were synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile .
- Results or Outcomes : The molecular dynamics simulations revealed that one of the compounds demonstrated significant interactions with essential residues of the binding site, resulting in a stable complex throughout the entire simulation run .
Future Directions
While specific future directions for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” are not directly available, research on related compounds continues to be a focus for many laboratories. For instance, a study reported the design and synthesis of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors . This suggests that there is ongoing interest in the development and study of complex organic molecules for various applications.
properties
IUPAC Name |
5-methyl-1-(4-phenylmethoxyphenyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-15-7-12-19(21)20(13-15)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOFIUTSSIOBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652469 |
Source
|
Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone | |
CAS RN |
1076199-02-4 |
Source
|
Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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